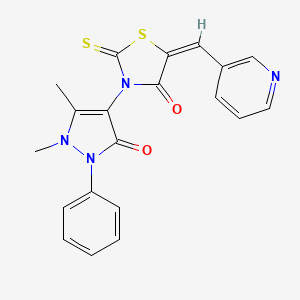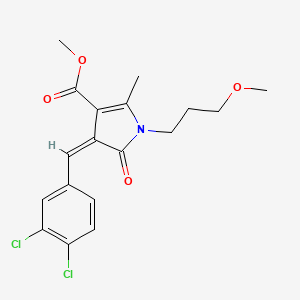
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Methylproamine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene is not fully understood, but it is believed to function as a histamine H3 receptor antagonist. This receptor is involved in a variety of physiological processes, including neurotransmitter release and immune system function. By blocking this receptor, N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene may have a variety of effects on these processes.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor growth, and the regulation of immune system function. These effects make N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene a valuable tool in the study of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene has a number of advantages for use in lab experiments, including its ability to modulate a variety of biological processes and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and the potential for off-target effects.
Orientations Futures
There are a number of potential future directions for research involving N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene. These include the study of its effects on specific neurotransmitter systems, the development of more selective H3 receptor antagonists, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene is a valuable tool for scientific research due to its ability to modulate a variety of biological processes. Its potential applications in neuroscience, cancer research, and drug discovery make it an important compound for further study. While there are some limitations to its use, the future directions for research involving N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene are numerous and promising.
Méthodes De Synthèse
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with trimethylamine, followed by the addition of ethylenediamine. The resulting compound is then purified through a series of chromatographic techniques to yield pure N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene.
Applications De Recherche Scientifique
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been found to have a variety of effects on biological processes, making it a valuable tool in the study of these fields.
Propriétés
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14(2)8-9-15(3)11-12-6-5-7-13(10-12)16-4/h5-7,10H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQMSYRBDVBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5039193.png)
![2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5039202.png)
![N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5039210.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5039226.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)
![(3S)-1-ethyl-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-methyl-2-piperazinone](/img/structure/B5039233.png)

![2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B5039242.png)

![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)
